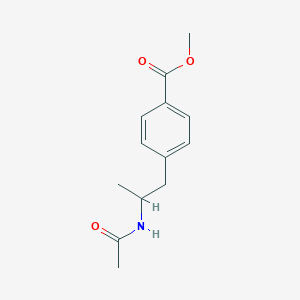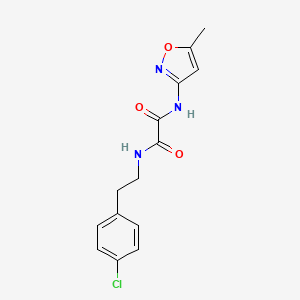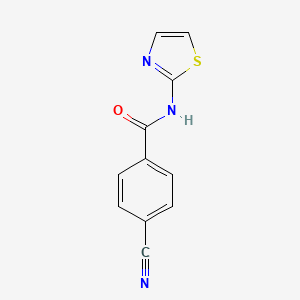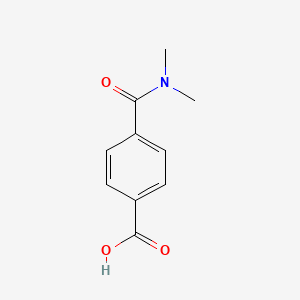
Methyl 4-(2-acetamidopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(2-acetamidopropyl)benzoate” is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.283. It is a member of the benzoate ester family .
Synthesis Analysis
The synthesis of similar compounds often involves a route with high total yields, mild conditions, and simple operation. The process typically includes three steps: alkylation, esterification, and another alkylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring connected to an ester functional group . The InChI code for this compound is 1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) .科学的研究の応用
General and Efficient Iron-Catalyzed Benzylation
Iron-catalyzed benzylation of 1,3-dicarbonyl compounds showcases a method to synthesize benzylated products efficiently. This process, using inexpensive iron chloride hexahydrate under mild conditions, could potentially apply to the synthesis or modification of compounds similar to Methyl 4-(2-acetamidopropyl)benzoate, highlighting the importance of iron catalysis in organic synthesis (Kischel et al., 2007).
Synthesis of Heterocyclic Systems
The preparation of Methyl 2-[bis(acetyl)ethenyl]aminopropenoate and its reactions with N- and C-nucleophiles to give fused heterocyclic systems provides a framework for the synthesis of complex organic molecules. Such methodologies could be relevant for creating derivatives of this compound for various applications (Selič & Stanovnik, 1997).
Photoinitiated Polymerization
Research into nitroxide-mediated photopolymerization introduces a novel compound that decomposes under UV irradiation to generate radicals, leading to polymer formation. This indicates the potential of compounds like this compound in initiating or participating in polymerization reactions under specific conditions (Guillaneuf et al., 2010).
Synthesis of N-Acetylneuraminic Acid
The synthesis of N-acetylneuraminic acid from related compounds illustrates the intricate steps involved in producing biologically relevant molecules. This demonstrates the utility of complex organic synthesis techniques that could be applicable to modifying or synthesizing compounds akin to this compound for specific scientific research applications (Baumberger & Vasella, 1986).
Larvicidal Activity of Benzoates
A study on the larvicidal activity of Methyl Benzoate against mosquitoes suggests potential applications of benzoate derivatives in pest control. This indicates the broader potential of compounds like this compound in areas such as environmentally friendly insecticides (Mostafiz et al., 2022).
Safety and Hazards
作用機序
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Methyl 4-(2-acetamidopropyl)benzoate’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the resulting changes in cellular processes.
特性
IUPAC Name |
methyl 4-(2-acetamidopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIVHPEJCFOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)


![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)



